![molecular formula C17H9BrF2N2OS B2443637 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide CAS No. 865181-43-7](/img/structure/B2443637.png)
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
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Description
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy.
Scientific Research Applications
Chemistry and Properties
Benzothiazole compounds, including derivatives similar to N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, exhibit fascinating variability in chemistry and properties. These compounds are crucial in coordination chemistry, showing significant biological and electrochemical activity, spectroscopic properties, and structures. Research has indicated the need for further investigation into unknown analogues, suggesting potential interest in compounds like this compound for diverse applications (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Benzothiazole derivatives are recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of benzothiazoles, such as the one , allows for the development of chemical libraries that could advance new therapeutic entities, particularly in oncology (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Environmental Impact
Research on novel brominated flame retardants, including benzothiazole derivatives, highlights the importance of understanding their occurrence, environmental fate, and toxicity. These compounds are increasingly used, necessitating more comprehensive research on their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Anticancer Potential
The anticancer potential of benzothiazole derivatives is a significant area of interest. These compounds have been studied for their activity against various cancer cell lines, with structural modifications enhancing their therapeutic profiles. Benzothiazoles, including this compound, may offer promising avenues for drug development and cancer treatment (Ahmed et al., 2012).
properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2OS/c1-2-8-22-13-7-6-10(18)9-14(13)24-17(22)21-16(23)15-11(19)4-3-5-12(15)20/h1,3-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPTXBEBYNDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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